2-Heptylbenzimidazole

Übersicht

Beschreibung

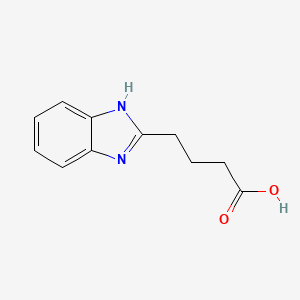

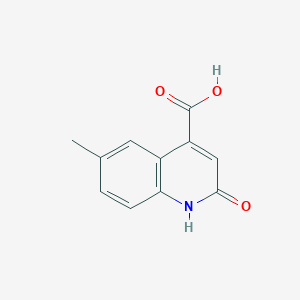

2-Heptylbenzimidazole is an organic compound with the molecular formula C14H20N21. It is a solid substance, often seen as white crystals or powder1. It is soluble in organic solvents like anhydrous ethanol and dimethyl sulfoxide, but has low solubility in water1.

Synthesis Analysis

2-Heptylbenzimidazole is typically synthesized through chemical methods2. A common method involves the reaction of 2-aminobenzoic acid anhydride with heptaldehyde, followed by reduction and cyclization reactions to produce 2-Heptylbenzimidazole2.

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of 2-Heptylbenzimidazole.Chemical Reactions Analysis

Benzimidazole derivatives, including 2-Heptylbenzimidazole, can undergo various chemical reactions3. For instance, they can react with 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets3.

Physical And Chemical Properties Analysis

2-Heptylbenzimidazole has a molecular weight of 216.32 g/mol1. It has a density of 1.027 g/cm³, a boiling point of 392.2°C at 760 mmHg, a flash point of 193°C, and a refractive index of 1.5721.

Wissenschaftliche Forschungsanwendungen

1. Immunizing Haptens for Antibody Development

2-Heptylbenzimidazole derivatives are utilized in the development of polyclonal antibodies for detecting benzimidazole-type pesticides. One study used derivatives like 2-(2-aminoethyl) benzimidazole, 2-benzimidazole propionic acid, and 2-mercaptobenzimidazole, conjugated to proteins, to immunize rabbits. The resulting antibodies showed potential for use in immunoanalytical systems for environmental samples (Zikos et al., 2015).

2. Biofilm Inhibition and Dispersal

A study on 2-aminobenzimidazole derivatives discovered that certain compounds inhibited and dispersed biofilms of various gram-positive bacteria, including MRSA and Staphylococcus epidermidis. The activity was found to be zinc-dependent, suggesting a possible mechanism involving zinc chelation (Rogers, Huigens, & Melander, 2009).

3. Inhibitors of Enzymes

2-Aminobenzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives displayed inhibitory activities and selectivity, suggesting potential use in treating neurodegenerative diseases (Zhu et al., 2013).

4. Anticancer Properties

Benzimidazole derivatives, including 2-arylbenzimidazoles, have shown promising anticancer activities. Studies have demonstrated their potential in inhibiting chk2, a DNA damage control kinase, suggesting use as an adjuvant in radiotherapy (Arienti et al., 2005).

5. Antimicrobial Activity

Benzimidazole and its derivatives, including 2-phenylbenzimidazoles, exhibit a wide range of biological activities, particularly as antimicrobial agents. These compounds are significant in medicinal chemistry due to their effectiveness and selectivity (Tahlan, Kumar, & Narasimhan, 2019).

6. Corrosion Inhibition

2-Heptylbenzimidazole derivatives havebeen studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory explored properties like electronegativity and electron transfer, confirming their effectiveness as corrosion inhibitors for mild steel in acidic environments (Obot & Obi-Egbedi, 2010).

7. Agricultural Applications

In agriculture, 2-arylbenzimidazole derivatives, such as carbendazim, are used as fungicides. Research on solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides has shown enhanced release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

8. Tuberculosis Treatment

Benzimidazole derivatives have been explored for their potential in treating tuberculosis. Studies involving the synthesis of new thiosemicarbazide derivatives based on benzimidazole showed promising tuberculostatic activity against Mycobacterium tuberculosis (Popovici et al., 2021).

9. Antidiabetic Potential

2-Aminobenzimidazole derivatives have been designed and synthesized for their antidiabetic potential, showing significant activity in inhibiting α-glucosidase, a key enzyme in carbohydrate digestion. This suggests potential for developing new antidiabetic medications (Sreeja, AntonSmith., & Mathan, 2019).

Safety And Hazards

2-Heptylbenzimidazole has low toxicity, but appropriate safety measures should still be taken6. Avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes6. Use personal protective equipment and ensure adequate ventilation6.

Zukünftige Richtungen

Benzimidazole derivatives, including 2-Heptylbenzimidazole, have been the focus of many research studies due to their wide range of biological activities78. Future research may focus on designing more selective, potent, and multi-target anticancer benzimidazole-based compounds7.

Eigenschaften

IUPAC Name |

2-heptyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRKURJUHLRUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342637 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptylbenzimidazole | |

CAS RN |

5851-49-0 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)